molecular formula C16H21NO2 B11859491 5-((Hexyloxy)methyl)quinolin-8-ol CAS No. 7545-61-1

5-((Hexyloxy)methyl)quinolin-8-ol

Katalognummer: B11859491
CAS-Nummer: 7545-61-1
Molekulargewicht: 259.34 g/mol
InChI-Schlüssel: LSFKOYSQISFCFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((Hexyloxy)methyl)quinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its diverse applications in medicinal and industrial chemistry This compound features a quinoline ring system substituted with a hexyloxy methyl group at the 5-position and a hydroxyl group at the 8-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Hexyloxy)methyl)quinolin-8-ol typically involves the O-alkylation of quinolin-8-ol with a hexyloxy methyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to facilitate the substitution reaction, resulting in the formation of the desired product with good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles such as solvent recycling and the use of environmentally benign reagents can be incorporated to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

5-((Hexyloxy)methyl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-((Hexyloxy)methyl)quinolin-8-ol is unique due to the presence of the hexyloxy methyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

7545-61-1

Molekularformel

C16H21NO2

Molekulargewicht

259.34 g/mol

IUPAC-Name

5-(hexoxymethyl)quinolin-8-ol

InChI

InChI=1S/C16H21NO2/c1-2-3-4-5-11-19-12-13-8-9-15(18)16-14(13)7-6-10-17-16/h6-10,18H,2-5,11-12H2,1H3

InChI-Schlüssel

LSFKOYSQISFCFI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOCC1=C2C=CC=NC2=C(C=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.